N-Methylethylenediamine

Catalog No.
S1510294
CAS No.
109-81-9
M.F
C3H10N2
M. Wt
74.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylethylenediamine

CAS Number

109-81-9

Product Name

N-Methylethylenediamine

IUPAC Name

N'-methylethane-1,2-diamine

Molecular Formula

C3H10N2

Molecular Weight

74.13 g/mol

InChI

InChI=1S/C3H10N2/c1-5-3-2-4/h5H,2-4H2,1H3

InChI Key

KFIGICHILYTCJF-UHFFFAOYSA-N

SMILES

CNCCN

Canonical SMILES

CNCCN

Organic Synthesis

  • Precursor for other chemicals: N-Methylethylenediamine can be used as a starting material for the synthesis of various other chemicals, including pharmaceuticals, agrochemicals, and dyes. For example, it can be reacted with isoquinoline-5-sulfonyl chloride to form N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide, a key intermediate in the synthesis of certain anti-cancer drugs [].

Analytical Chemistry

  • Complexing agent: N-Methylethylenediamine forms complexes with metal ions, making it useful in various analytical chemistry applications. It can be used as a chelating agent to separate and purify metals from mixtures, or as a complexing agent in spectrophotometric and other analytical techniques [].

Material Science

  • Solvent and catalyst

    N-Methylethylenediamine can be used as a solvent for various organic and inorganic compounds. It can also act as a catalyst in some chemical reactions, such as the condensation of aldehydes and ketones to form imines [].

  • Component in polymers

    N-Methylethylenediamine can be incorporated into the structure of certain polymers, such as polyamides and polyurethanes, to improve their properties like flexibility and thermal stability [].

N-Methylethylenediamine is an organic compound with the molecular formula C3_3H10_{10}N2_2 and a CAS number of 109-81-9. It is classified as a diamine, specifically a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a methyl group. This compound appears as a colorless to almost colorless liquid and has a boiling point of approximately 114-116 °C. It is flammable and should be handled with caution due to its potential reactivity with strong oxidizing agents and acids .

Typical of amines, including:

  • Alkylation Reactions: It can act as a nucleophile, reacting with alkyl halides to form more complex amines.
  • Formation of Complexes: This compound can form coordination complexes with metal ions, which can be utilized in various applications such as catalysis and materials science .
  • Reactions with Isocyanates: N-Methylethylenediamine can react with isocyanates to produce ureas, which are important in the synthesis of polymers and pharmaceuticals .

Research indicates that N-Methylethylenediamine exhibits biological activities that may be relevant in pharmacology. Its derivatives have been studied for their potential as:

  • Antimicrobial Agents: Some studies suggest that compounds derived from N-Methylethylenediamine possess antimicrobial properties, making them candidates for further development in antibiotic therapies.
  • Cytotoxicity: Certain derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer treatment .

N-Methylethylenediamine can be synthesized through several methods:

  • Alkylation of Ethylenediamine: The most common method involves the alkylation of ethylenediamine with methyl iodide or other methylating agents under basic conditions.
  • Reduction of N-Methyl-N,N'-ethylenediamine: This method involves reducing N-methylated derivatives using reducing agents like lithium aluminum hydride.
  • Direct Amination: Another approach includes the direct amination of 1,2-dichloroethane with ammonia followed by methylation .

N-Methylethylenediamine has various applications across different fields:

  • Chemical Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Production: Acts as a curing agent for epoxy resins and polyurethanes.
  • Catalysis: Employed in metal-catalyzed reactions due to its ability to form stable complexes with transition metals .

Studies have explored the interactions of N-Methylethylenediamine with various substrates:

  • Carbon Dioxide Capture: Investigations into its role in CO2_2 capture mechanisms reveal its potential for environmental applications in reducing greenhouse gases .
  • Metal Complex Formation: Research shows that it can stabilize rare earth metal complexes, enhancing their reactivity and selectivity in catalytic processes .

N-Methylethylenediamine shares structural similarities with other amines and diamines. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
EthylenediamineC2_2H8_8N2_2Simple diamine, widely used in chemical synthesis
N,N-DimethylethylenediamineC4_4H12_12N2_2Contains two methyl groups; more sterically hindered
1,3-DiaminopropaneC3_3H10_10N2_2Similar chain length but different connectivity
N,N'-Diethyl-ethylenediamineC6_6H16_16N2_2Ethyl groups increase hydrophobicity

Uniqueness

N-Methylethylenediamine's unique feature lies in its balance between hydrophilicity and hydrophobicity due to the presence of both amine functional groups and a methyl group. This characteristic enhances its solubility in various solvents and makes it versatile for numerous chemical applications.

XLogP3

-1.1

Boiling Point

115.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

109-81-9

Wikipedia

1,2-Ethanediamine, N-methyl-

General Manufacturing Information

1,2-Ethanediamine, N1-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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